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Compound of Interest

Compound Name: 5,6-Diaminonicotinamide

CAS No.: 159890-49-0

Cat. No.: B065438 Get Quote

Executive Summary
5,6-Diaminonicotinamide (5,6-diaminopyridine-3-carboxamide) is a critical heterocyclic

intermediate employed primarily in the synthesis of pyrido[2,3-b]pyrazines and related pteridine

bioisosteres. Its structural motif—an electron-deficient pyridine ring substituted with an ortho-

diamine functionality—makes it a versatile scaffold for constructing ATP-competitive kinase

inhibitors and DNA-intercalating agents.

This guide provides a comprehensive technical analysis of the molecule, detailing its

physicochemical profile, validated synthetic protocols, and its pivotal role in heterocycle

formation.

Molecular Architecture & Identity
The reactivity of 5,6-diaminonicotinamide is defined by the electronic disparity between the

two amino groups. The nitrogen at position 6 (ortho to the ring nitrogen) is electronically distinct

from the nitrogen at position 5 (meta to the ring nitrogen).

Chemical Identifiers[1][2][3][4][5]
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Parameter Detail

IUPAC Name 5,6-diaminopyridine-3-carboxamide

Common Synonyms
2,3-Diamino-5-carbamoylpyridine; 5,6-

Diaminonicotinic acid amide

CAS Number
Note: Often synthesized in situ. Precursor (6-

amino-5-nitro): 159890-55-8

Molecular Formula C₆H₈N₄O

Molecular Weight 152.15 g/mol

SMILES NC(=O)C1=CN=C(N)C(N)=C1

Electronic Structure Analysis
6-Amino Group: Located

to the pyridine nitrogen. It exhibits amidine-like character due to resonance delocalization
into the ring nitrogen, reducing its nucleophilicity compared to a standard aniline.

5-Amino Group: Located

to the pyridine nitrogen. It behaves more like a typical aromatic amine and is generally the
initial nucleophile in condensation reactions with asymmetrical electrophiles.

3-Carboxamide: An electron-withdrawing group (EWG) that decreases the pKa of the ring

nitrogen and stabilizes the molecule against oxidative degradation relative to unsubstituted

diaminopyridines.

Physicochemical Properties[6][7][8][9]
Understanding the solubility and stability profile is essential for assay development and

synthetic optimization.
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Property Value / Observation Implications for Handling

Appearance Off-white to tan solid

Darkens upon air oxidation

(formation of azo/nitroso

impurities).

Solubility (Water) Sparingly soluble (< 1 mg/mL)

Requires acidification (HCl) or

cosolvents for aqueous

reactions.

Solubility (Organic) Soluble in DMSO, DMF, DMAc
Preferred solvents for

nucleophilic substitutions.

Melting Point > 250 °C (Decomposes)

High lattice energy due to

intermolecular H-bonding

(amide/amine network).

pKa (Calculated) ~3.5 (Pyridine N), ~6.0 (5-NH₂)

The molecule is less basic

than pyridine due to the amide

EWG.

Synthetic Methodology
The most robust route to 5,6-diaminonicotinamide involves the regioselective nitration of 6-

aminonicotinamide followed by reduction. This pathway avoids the use of unstable poly-

aminated intermediates.

Validated Synthetic Workflow

6-Aminonicotinamide
(CAS 329-89-5)

Nitration
(HNO3/H2SO4)

6-Amino-5-nitronicotinamide
(CAS 159890-55-8)

Regioselective (C5) Reduction
(H2, Pd/C or Fe/HCl) 5,6-DiaminonicotinamideYield: ~70-75%

Click to download full resolution via product page

Figure 1: Synthetic pathway from commercially available 6-aminonicotinamide. The 6-amino

group directs nitration to the ortho (C5) position.

Detailed Protocol: Catalytic Hydrogenation
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Source Validation: Adapted from US Patent 2006/0063797 A1 [1].

Reagents:

6-Amino-5-nitronicotinamide (1.0 eq)[1]

10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

Methanol/THF (1:1 v/v)

Hydrogen gas (Balloon or 50 psi)

Procedure:

Preparation: Suspend 6-amino-5-nitronicotinamide in MeOH/THF. The starting material is

poorly soluble and will remain a slurry initially.

Catalyst Addition: Under an argon blanket, carefully add the Pd/C catalyst. Caution: Pd/C is

pyrophoric.

Hydrogenation: Purge the vessel with H₂. Stir vigorously at room temperature (20–25 °C) for

4–6 hours.

Monitoring: The reaction is complete when the yellow suspension (nitro compound) turns into

a clear or light grey solution (diamine). Monitor by HPLC or TLC (Note: Diamine is very

polar).

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

Isolation: Concentrate the filtrate in vacuo. If the product does not crystallize, triturate with

diethyl ether or TBME (tert-butyl methyl ether) to induce precipitation.

Storage: Store under inert gas (Argon/Nitrogen) at -20 °C.

Applications in Drug Discovery: Heterocycle
Formation
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The primary utility of 5,6-diaminonicotinamide is its condensation with 1,2-dicarbonyl

compounds to form pyrido[2,3-b]pyrazines. This scaffold is bioisosteric with pteridines and

quinazolines, common pharmacophores in oncology (e.g., EGFR, CDK inhibitors).

The "Ortho-Diamine" Effect & Regiochemistry
When reacting with asymmetrical

-ketoaldehydes or

-diketones, regioselectivity is governed by the nucleophilicity difference between

and

.

Mechanism: The more nucleophilic 5-amino group typically attacks the more electrophilic

carbonyl carbon (usually the aldehyde or the less sterically hindered ketone) first.

Result: This leads to a specific isomer of the pyrido[2,3-b]pyrazine.

Reaction Workflow: Pyrido[2,3-b]pyrazine Synthesis
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Pyrido[2,3-b]pyrazine-7-carboxamide
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Figure 2: Condensation pathway for generating the pyrido[2,3-b]pyrazine scaffold. The reaction

is typically driven by heat in protic solvents.

Analytical Characterization
To ensure the integrity of 5,6-diaminonicotinamide (which can oxidize to azo-dimers), the

following analytical standards are recommended.

HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm.

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) to protonate amines and improve

peak shape.
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Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 310 nm (diamine charge transfer band).

Note: The diamine will elute earlier than the nitro-precursor due to increased polarity.

NMR Signature (DMSO-d₆)
Protons:

~8.0 ppm (s, 1H, H-2 of pyridine).

~7.4 ppm (s, 1H, H-4 of pyridine).

~7.0–7.5 ppm (br s, 2H, Amide

).

~6.5 ppm (br s, 2H,

).

~5.0 ppm (br s, 2H,

).

Diagnostic: The disappearance of the downfield amide proton of the nitro-precursor and the

appearance of two distinct broad amino signals confirm reduction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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